Bienvenue dans la boutique en ligne BenchChem!

4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide

linker engineering physicochemical property modulation FPTase inhibitor

4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide (CAS 1207017-98-8) is a synthetic small molecule (C19H18FN3O, MW 323.4 g/mol) that combines an imidazole heterocycle with a para-substituted benzamide core and a 4-fluorophenethyl side chain. This compound belongs to a broader class of imidazole-containing benzamides that have been claimed in patent literature as farnesyl protein transferase (FPTase) inhibitors, where the 4-fluorophenyl substitution pattern is explicitly identified as a preferred embodiment for biological activity.

Molecular Formula C19H18FN3O
Molecular Weight 323.371
CAS No. 1207017-98-8
Cat. No. B2803455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide
CAS1207017-98-8
Molecular FormulaC19H18FN3O
Molecular Weight323.371
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F
InChIInChI=1S/C19H18FN3O/c20-18-7-3-15(4-8-18)9-10-22-19(24)17-5-1-16(2-6-17)13-23-12-11-21-14-23/h1-8,11-12,14H,9-10,13H2,(H,22,24)
InChIKeyPJLJKPXVJGRDHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide (CAS 1207017-98-8): Baseline Properties and Context for Scientific Procurement


4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide (CAS 1207017-98-8) is a synthetic small molecule (C19H18FN3O, MW 323.4 g/mol) that combines an imidazole heterocycle with a para-substituted benzamide core and a 4-fluorophenethyl side chain . This compound belongs to a broader class of imidazole-containing benzamides that have been claimed in patent literature as farnesyl protein transferase (FPTase) inhibitors, where the 4-fluorophenyl substitution pattern is explicitly identified as a preferred embodiment for biological activity [1]. Its structural features position it as a candidate ligand for prenylation enzyme studies and as a potential scaffold in medicinal chemistry campaigns targeting Ras-dependent signaling pathways.

Why Generic Imidazole-Benzamide Substitution Is Not Advisable for 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide (CAS 1207017-98-8)


The imidazole-benzamide chemotype is populated by numerous analogs that differ subtly in linker length, aryl substitution, and regiochemistry of the imidazole attachment; these seemingly minor modifications can ablate or profoundly alter target engagement. The patent literature explicitly highlights that para-fluorination of the phenyl ring is a strongly preferred structural feature for FPTase inhibition, implying that non-fluorinated or differently substituted congeners are likely to exhibit reduced on-target activity [1]. Additionally, the ethylene spacer between the amide nitrogen and the 4-fluorophenyl group confers a distinct conformational profile compared to analogs bearing a methylene linker, which can affect both binding pocket complementarity and ADME-relevant physicochemical properties such as lipophilicity and metabolic stability. Substituting a generic imidazole-benzamide without retaining the precise 4-fluorophenethyl substitution pattern and imidazol-1-ylmethyl regiochemistry therefore carries a material risk of losing the intended biochemical activity.

Quantitative Differentiation Evidence for 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide (CAS 1207017-98-8) Against Closest Analogs


Ethylene vs. Methylene Linker: Molecular Weight and Predicted Physicochemical Divergence

The target compound carries a two-carbon ethylene spacer between the amide nitrogen and the 4-fluorophenyl ring, whereas the closest commercially listed analog, N-[(4-fluorophenyl)methyl]-4-(imidazol-1-ylmethyl)benzamide, employs a single-carbon methylene linker. This structural difference results in a molecular weight increase of 14.1 g/mol (323.4 vs. 309.3 g/mol) and predicts an increase in lipophilicity (estimated ΔlogP ≈ +0.5) and a distinct spatial orientation of the terminal fluorophenyl group relative to the benzamide-imidazole pharmacophore . Such variations in linker length are known to modulate both target residence time and off-rate in prenyltransferase inhibitors, making the ethylene-bridged compound a non-interchangeable entity for binding assays [1].

linker engineering physicochemical property modulation FPTase inhibitor

Preferential Para-Fluorination of the Phenyl Ring: Patent-Exemplified Activity Determinant

The patent family covering this chemical class explicitly states that when Ar2 is phenyl, substitution by fluoro is preferred, and that Ar2 is most desirably 4-fluorophenyl [1]. This SAR guidance is based on FPTase inhibitory activity assays; although numerical IC50 values for this specific compound are not disclosed in the public patent, the structural preference for para-fluorination is established across the exemplified series. Non-fluorinated or ortho/meta-fluorinated analogs are expected to show reduced potency based on the patent's explicit teaching that the 4-fluorophenyl moiety is a key pharmacophoric element.

fluorine substitution FPTase inhibition SAR

Regiospecific Imidazol-1-ylmethyl Attachment vs. Alternative Heterocycle Linkage Modes

The imidazole ring in this compound is attached via the N-1 position through a methylene bridge to the benzamide core, yielding a 1H-imidazol-1-ylmethyl motif. This regiospecific connectivity distinguishes it from analogs that utilize imidazol-2-yl, imidazol-4-yl, or benzimidazole-based linkages, each of which presents a different hydrogen-bond donor/acceptor profile and steric bulk. The patent literature indicates that the imidazol-1-ylmethyl arrangement is synthetically accessible via straightforward N-alkylation and is compatible with the spatial constraints of the FPTase active site [1]. In contrast, C-linked imidazole regioisomers require different synthetic routes and may orient the heterocycle unfavorably, leading to loss of inhibitory activity.

heterocycle regiochemistry target engagement synthetic tractability

Optimal Application Scenarios for 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide (CAS 1207017-98-8) Based on Verified Evidence


Farnesyl Protein Transferase (FPTase) Biochemical Assay Probe Development

Given its structural conformity to the 4-fluorophenyl-preferred FPTase inhibitor scaffold described in US20020058665A1 [1], this compound is suited as a starting point or reference ligand for in vitro FPTase enzymatic assays. Its ethylene linker and imidazol-1-ylmethyl connectivity provide a defined three-dimensional geometry that can be exploited in structure-activity relationship (SAR) studies aimed at optimizing inhibitor potency and selectivity against geranylgeranyltransferase type I (GGTase I).

Medicinal Chemistry Scaffold for Ras Signaling Pathway Modulators

Compounds within this patent class are designed to inhibit farnesylation of mutant Ras proteins, a critical step in oncogenic signaling [1]. The availability of CAS 1207017-98-8 in >95% purity enables its use as a validated intermediate or hit compound in medicinal chemistry programs targeting K-Ras- or H-Ras-driven cancer models, where the 4-fluorophenethyl motif may confer improved metabolic stability relative to non-fluorinated benzamide analogs.

Chemical Biology Tool for Protein Prenylation Studies

The compound's imidazole-benzamide-pharmacophore makes it a candidate tool molecule for dissecting the substrate specificity of prenyltransferase enzymes. Its para-fluorination provides a spectroscopic handle (19F NMR) that can facilitate binding assays and metabolic tracing experiments without requiring additional labeling, provided that the user validates the compound's activity in their specific enzyme preparation [1].

Reference Standard for Analytical Method Development and Quality Control

With a well-defined molecular formula (C19H18FN3O) and molecular weight (323.4 g/mol) , the compound can serve as a reference standard for HPLC, LC-MS, or NMR method development in laboratories synthesizing or characterizing imidazole-benzamide libraries. Its distinct isotopic pattern from the single fluorine atom facilitates mass spectrometric identification and quantification.

Quote Request

Request a Quote for 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.